3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid
Description
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLFWFGLWUZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248314-77-3 | |
| Record name | 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (CAS Number: 1248314-77-3) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antioxidant, cytotoxic, and leishmanicidal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄O₂
- Molecular Weight : 202.25 g/mol
- CAS Number : 1248314-77-3
- Physical Form : Powder
- Purity : ≥95%
Antioxidant Activity
Research indicates that compounds with spirocyclic structures, including this compound, exhibit significant antioxidant properties. A study evaluated various spirocyclopropanes and found them to effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. In vitro studies demonstrated that derivatives of spirocyclic compounds showed varying levels of cytotoxicity, with IC₅₀ values ranging from 49.79 µM to 113.70 µM against the RKO, PC-3, and HeLa cell lines. The most potent derivative exhibited an IC₅₀ of 60.70 µM against RKO cells .
Table 1: Cytotoxicity Data of Spirocyclic Compounds
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative 4r | RKO | 60.70 |
| Derivative 4s | PC-3 | 49.79 |
| Derivative 4q | HeLa | 78.72 |
Leishmanicidal Activity
The leishmanicidal activity of spirocyclic compounds has been notably promising. Studies show that certain derivatives exhibit IC₅₀ values below 1 µM against Leishmania mexicana, indicating strong potential as therapeutic agents for leishmaniasis. For example, compounds with IC₅₀ values ranging from 0.15 µM to 0.19 µM were statistically comparable to amphotericin B, a standard treatment for leishmaniasis .
Table 2: Leishmanicidal Activity
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 4b | 0.15 |
| Compound 4c | 0.19 |
| Compound 4e | 1.48 |
The mechanisms underlying the biological activities of spirocyclopropanes are still under investigation. Preliminary studies suggest that their cytotoxic effects may involve the induction of apoptosis in cancer cells and disruption of cellular functions in pathogens like Leishmania spp. .
Case Studies
Several case studies highlight the efficacy of spirocyclic compounds in various biological assays:
- Antioxidant Evaluation : A series of spirocyclic compounds were tested for their ability to inhibit lipid peroxidation and scavenge free radicals in vitro.
- Cytotoxicity Testing : The MTS assay was employed to assess cell viability post-treatment with different concentrations of the compound across various human cancer cell lines.
- Leishmanicidal Assays : In vitro assays involving promastigotes of Leishmania mexicana demonstrated significant inhibitory effects at low concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Ester derivatives (e.g., tert-butyl carboxylate in ) exhibit improved solubility in organic solvents compared to the free acid.
Biological Relevance :
- The target compound’s spirohydantoin analogues (e.g., 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivatives) demonstrate modest antiproliferative activity against cancer cells, suggesting the spirocyclic core is critical for bioactivity .
- Methylamine-substituted derivatives (e.g., ) show enhanced bioavailability due to increased lipophilicity.
Key Observations :
- Synthetic Efficiency : The tert-butyl carboxylate derivative (84% yield) highlights the utility of photoredox methodologies for spirocycle synthesis .
- Characterization : Carboxylic acid derivatives are consistently characterized by strong C=O stretches in IR (1724 cm⁻¹) and distinct aromatic proton signals in NMR .
Table 3: Antiproliferative Activity of Spirocyclic Analogues
Key Observations :
Preparation Methods
Structural and Chemical Information
| Property | Value |
|---|---|
| Chemical Name | 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid |
| CAS Number | 1248314-77-3 |
| Molecular Formula | C₁₃H₁₄O₂ |
| Molecular Weight | 202.25 g/mol |
| EC Number | 874-899-0 |
| Synonyms | spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid |
| Structure | Spirocyclic cyclopropane-naphthalene carboxylic acid |
Preparation Methods Analysis
General Strategy
The synthesis of spirocyclic cyclopropane carboxylic acids, including the target compound, typically involves the construction of the cyclopropane ring onto a naphthalene scaffold, followed by or concurrent with carboxylation. The most authoritative methods rely on cyclopropanation reactions, often using diazo compounds or carbenoid reagents, and subsequent functional group transformations.
Key Steps in Synthesis
- Preparation of a suitable naphthalene derivative as a starting material.
- Cyclopropanation to introduce the spiro-cyclopropane moiety.
- Introduction or transformation to the carboxylic acid functionality.
Cyclopropanation Approaches
Carbenoid Cyclopropanation
A widely used method for constructing cyclopropane rings is the reaction of diazo compounds (e.g., diazoacetates) with alkenes in the presence of transition metal catalysts (such as copper or rhodium complexes). For the target compound, a naphthalene derivative with an appropriate alkene moiety is treated with a diazoacetate, followed by hydrolysis to yield the carboxylic acid.
$$
\text{Naphthalene-alkene} + \text{Diazoacetate} \xrightarrow{\text{Cu/Rh cat.}} \text{Spirocyclopropane ester} \xrightarrow{\text{Hydrolysis}} \text{Spirocyclopropane carboxylic acid}
$$
Simmons–Smith Reaction
The Simmons–Smith reaction is another classic cyclopropanation technique, using diiodomethane and a zinc-copper couple to generate carbenoids in situ. This method can be adapted for spirocyclopropanation of naphthalene derivatives bearing suitable double bonds.
Carboxylation and Ester Hydrolysis
After cyclopropanation, the introduction of the carboxylic acid group is typically achieved by:
- Hydrolysis of an ester precursor (e.g., methyl or ethyl ester) under acidic or basic conditions.
- Direct carboxylation of organometallic intermediates, though this is less common for complex spiro systems.
Patent-Documented Approaches
A relevant patent outlines the preparation of cyclopropane carboxylic acids via the reaction of cyclopropane carboxylic acid esters with carboxylic acids, catalyzed by alkylbenzenesulfonic acids or sulfuric acid at elevated temperatures (90–150 °C). The process involves:
- Mixing the cyclopropane carboxylic acid ester and the carboxylic acid in a molar ratio of 1:1 to 1:20.
- Adding 5–50% by weight of catalyst.
- Heating with stirring, distilling off by-products, and isolating the product by distillation or recrystallization.
- Yields of up to 90% have been reported for analogous cyclopropane carboxylic acids.
Table: Typical Reaction Conditions
| Parameter | Range/Value |
|---|---|
| Temperature | 90–150 °C |
| Catalyst | Alkylbenzenesulfonic acid (5–50% w/w) |
| Molar ratio (Ester:Acid) | 1:1 to 1:20 (preferably 1:1.1 – 1:3) |
| Reaction time | Several hours (varies with scale) |
| Isolation | Distillation or recrystallization |
| Reported Yield | 87–90% (for related cyclopropane acids) |
Practical Implementation Example
- Four-necked flask equipped with stirrer, thermometer, dropping funnel, and distillation column.
- Starting materials: cyclopropane carboxylic acid ester and formic acid.
- Catalyst: concentrated sulfuric acid or alkylbenzenesulfonic acid.
- The mixture is heated to >100 °C, with by-products (e.g., methyl formate) distilled off.
- After completion, neutralization and vacuum distillation yield the pure acid.
Data Table: Example Batch Results
| Batch | Starting Ester (g) | Carboxylic Acid (g) | Catalyst (g) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 100 | 120 | 30 | 87 | 99.4 |
| 2 | 200 | 220 | 60 | 89 | 99.2 |
Note: These values are based on analogous cyclopropane carboxylic acid syntheses and may require optimization for the spiro-naphthalene system.
Research Findings and Optimization
- Catalyst Recycling: The use of alkylbenzenesulfonic acid as a catalyst allows for recycling, reducing waste and cost.
- Product Isolation: Fractional distillation and recrystallization are effective for high-purity product isolation.
- Reaction Efficiency: High yields and purities are achievable with careful control of temperature, catalyst loading, and distillation parameters.
Summary Table: Preparation Methods Overview
| Method | Key Reagents | Catalyst | Typical Yield | Notes |
|---|---|---|---|---|
| Carbenoid Cyclopropanation | Diazoacetate, naphthalene | Cu/Rh complexes | 60–80% | High selectivity, may require optimization |
| Simmons–Smith Cyclopropanation | Diiodomethane, Zn-Cu, alkene | None | 50–70% | Simpler, but less selective |
| Acid-Catalyzed Ester Exchange | Cyclopropane ester, acid | Alkylbenzenesulfonic acid/Sulfuric acid | 87–90% | Patent-documented, scalable |
Q & A
Q. What are the key synthetic strategies for preparing 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid, and how can purity be validated?
Methodological Answer: Synthesis of spirocyclic compounds like this typically involves cyclopropanation reactions, such as [2+1] cycloadditions, or ring-opening/ring-closing strategies. For example, analogous spiro compounds are synthesized via controlled reaction conditions (e.g., temperature, solvent polarity) to stabilize strained intermediates . Post-synthesis, purity is validated using:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) to verify structural integrity and detect impurities.
- HPLC with UV/Vis detection to quantify purity (>96% as reported for related compounds) .
Q. How is the structural conformation of this compound characterized experimentally?
Methodological Answer: Structural elucidation relies on:
- X-ray Crystallography : Resolves 3D conformation, including spiro junction geometry and dihydro-naphthalene ring puckering.
- Collision Cross-Section (CCS) Predictions : Ion mobility spectrometry (IMS) coupled with mass spectrometry provides experimental CCS values, which can be compared to computational predictions (e.g., 139.1 Ų for [M+H]+ adducts) .
- Vibrational Spectroscopy (IR) : Identifies functional groups like carboxylic acid C=O stretching (~1700 cm⁻¹) and cyclopropane ring vibrations .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this spiro compound under varying pH conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the cyclopropane ring and acid dissociation constants (pKa) for the carboxylic acid group. For example, cyclopropane rings are sensitive to ring-opening under acidic conditions, which DFT can model by assessing charge distribution .
- Molecular Dynamics (MD) Simulations : Predicts solvent interactions (e.g., aqueous vs. organic) and conformational stability over time.
Q. What experimental designs are appropriate for studying the compound’s interactions with biological targets, given limited toxicity data?
Methodological Answer:
- In Silico Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites, leveraging the spiro structure’s rigidity for steric complementarity.
- In Vitro Assays : Use cell-based models (e.g., HEK293 or HepG2) to assess cytotoxicity, focusing on mitochondrial membrane potential (JC-1 staining) and reactive oxygen species (ROS) generation. Reference naphthalene derivatives’ toxicological profiles for hypothesis generation .
- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the naphthalene ring) .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, CCS values)?
Methodological Answer:
- Interlaboratory Validation : Replicate CCS measurements using standardized ion mobility spectrometry parameters (e.g., drift gas, temperature) to resolve discrepancies .
- Solubility Profiling : Use shake-flask methods with multiple solvents (water, DMSO, ethanol) and compare results to computational predictions (e.g., Hansen solubility parameters).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
